Fridamycin E
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Overview
Description
Fridamycin E is an anthraquinone.
Scientific Research Applications
Chemoenzymatic Synthesis
Fridamycin E has been the subject of significant synthetic interest due to its complex structure and potential biological activity. Ueberbacher et al. (2005) achieved a chemoenzymatic, asymmetric total synthesis of (R)-fridamycin E using a biocatalytic deracemization protocol. This method allowed for the construction of the chiral side-chain from a functionalized racemic oxirane without producing undesired stereoisomers (Ueberbacher et al., 2005).
De Novo Asymmetric Synthesis
Chen et al. (2011) reported a de novo asymmetric synthesis of both (R)- and (S)-fridamycin E, using a linear route from commercially available materials. This synthesis featured key transformations like Claisen rearrangement and Sharpless dihydroxylation. Notably, the natural (R)-enantiomer showed significant antibacterial activity against certain E. coli strains (Chen et al., 2011).
Synthesis Methods Comparison
Krohn and Baltus (1988) synthesized racemic fridamycin E using methods like Grignard reaction and ozonolysis. They also produced the enantiomer from (S)-lactic acid, which helped establish the natural fridamycin E configuration as (R) (Krohn & Baltus, 1988).
Fridamycin A in Diabetes Research
Fridamycin A, structurally similar to fridamycin E, was studied by Yoon et al. (2019) for its potential antidiabetic properties. It induced glucose uptake in adipocytes through the AMP-activated protein kinase pathway without promoting adipogenesis, suggesting potential applications in diabetes management (Yoon et al., 2019).
Antibacterial and Anticancer Properties
Fridamycin E and related compounds have shown antibacterial and anticancer activities in various studies. For example, the study by Abdelfattah et al. (2008) on moromycins A and B (related to fridamycin) highlighted significant cytotoxicity against certain human cancer cell lines (Abdelfattah et al., 2008).
Agricultural Applications
In the agricultural sector, fridamycin E has been identified as a phytotoxin. Natsume et al. (2018) discovered that it was produced by a plant pathogenic Streptomyces strain and inhibited sprouting in potato microtubers, suggesting a potential role in plant pathology (Natsume et al., 2018).
properties
Product Name |
Fridamycin E |
---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(3R)-4-(1,5-dihydroxy-9,10-dioxoanthracen-2-yl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C19H16O7/c1-19(26,8-13(21)22)7-9-5-6-11-15(16(9)23)18(25)10-3-2-4-12(20)14(10)17(11)24/h2-6,20,23,26H,7-8H2,1H3,(H,21,22)/t19-/m1/s1 |
InChI Key |
MVEDBMGRQONWSQ-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@](CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
Canonical SMILES |
CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
synonyms |
fridamycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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